molecular formula C7H13NO2 B1295631 Piperidin-1-yl-acetic acid CAS No. 3235-67-4

Piperidin-1-yl-acetic acid

Cat. No. B1295631
CAS RN: 3235-67-4
M. Wt: 143.18 g/mol
InChI Key: VRDBIJCCXDEZJN-UHFFFAOYSA-N
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Description

Piperidin-1-yl-acetic acid is a chemical compound with the molecular formula C7H13NO2 . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of Piperidin-1-yl-acetic acid is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 143.18 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of Piperidin-1-yl-acetic acid include its molecular formula (C7H13NO2), molecular weight (143.18), and its solid form .

Safety And Hazards

When handling Piperidin-1-yl-acetic acid, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDBIJCCXDEZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276797
Record name Piperidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl-acetic acid

CAS RN

3235-67-4
Record name Piperidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3235-67-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The solution of ethyl 2-(piperidin-1-yl)acetate (1 g, 5.84 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 95% yield (0.8 g). LC-MS (ESI): Calculated mass: 143.1; Observed mass 144.4 [M+H]+ (rt: 0.21 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of monochloroacetic acid (9.35 g.) in water (40 ml.) was adjusted to pH 8.0 with a solution of sodium hydroxide (4.0 g.) in water (30 ml.). Piperidine (8.0 ml.) was then added and the mixture was left at room temperature for 2 days and then heated on a steam bath for 2 hr. The solution was then evaporated and the residue was digested with hot ethanol, filtered and the filtrate was evaporated to give piperidinoacetic acid (12.55 g.) as a brown glass.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
SS Bowersox, LK Lightning, S Rao, M Palme… - Drug metabolism and …, 2011 - ASPET
The absorption and disposition of the serotonin 5-HT 4 receptor agonist, naronapride (6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic …
Number of citations: 18 dmd.aspetjournals.org
HZ Naji, EM Hussain - Biochemical & Cellular Archives, 2022 - search.ebscohost.com
In this research, a new compounds were synthesized started from compound 1 which was synthesized from two moll of piperidine (secondary cyclic amine) with dichloro acetic acid, …
Number of citations: 0 search.ebscohost.com
DA Berillo, MA Dyusebaeva - Saudi Pharmaceutical Journal, 2022 - Elsevier
Un unsolvable issue of a significant number increase of drug multi resistant strains of microorganisms including Mycobacterium tuberculosis force researchers for continuous design …
Number of citations: 10 www.sciencedirect.com
PS Lonkar, VA Kumar - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… 2) trans-(3S,5S)-3-(thymin-1-yl)-5-tert·butyloxycarbonylamino-piperidin-1-yl acetic acid from naturally occurring trans-4-hydroxy-proline. The PNA oligomer synthesis incorporating this …
Number of citations: 33 www.sciencedirect.com
CR Illig, CL Manthey, MJ Wall… - Journal of medicinal …, 2011 - ACS Publications
A class of potent inhibitors of colony-stimulating factor-1 receptor (CSF-1R or FMS), as exemplified by 8 and 21, was optimized to improve pharmacokinetic and pharmacodynamic …
Number of citations: 39 pubs.acs.org
D Malarvizhi, AVP Karthikeyan, I Sudan… - Journal of …, 2019 - phytojournal.com
… The results revealed that 1-Phenyl-2butanone (1.62%), Phenol, 4-ethenyl-, acetate (17.90%), 2Methoxy-4-vinylphenol (0.26%), Piperidin-1-yl-acetic acid, hydrazide (0.33%), 2,6-…
Number of citations: 12 www.phytojournal.com
VS Bhat, A Lee - European Journal of Organic Chemistry, 2021 - Wiley Online Library
We developed a novel method for direct C3 carbamoylation of 2H‐indazoles using oxamic acids as carbamoyl radical sources. In the presence of ammonium persulfate, carbamoyl …
G Furlotti, MA Alisi, N Cazzolla, P Dragone… - Journal of medicinal …, 2015 - ACS Publications
Novel treatments for bipolar disorder with improved efficacy and broader spectrum of activity are urgently needed. Glycogen synthase kinase 3β (GSK-3β) has been suggested to be a …
Number of citations: 32 pubs.acs.org
Y Thur, A Bhalerao, Z Munshi, N Pansare… - Bioorganic & medicinal …, 2012 - Elsevier
SAR studies were performed on a series of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide derivatives as cannabinoid receptor agonists. Starting from a HTS hit both …
Number of citations: 11 www.sciencedirect.com
WF Tian, CH Hu, KH He, XY He, Y Li - Organic letters, 2019 - ACS Publications
… Applying Co(dmgH) 2 (DMAP)Cl as the catalyst with 3 equiv of the carboxylic acids, dimethylglycine, pyrrolidin-1-yl-acetic acid, and piperidin-1-yl-acetic acid afforded the products 3ai–…
Number of citations: 60 pubs.acs.org

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